2-[2-(Chloromethyl)butyl]furan
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Overview
Description
2-[2-(Chloromethyl)butyl]furan is an organic compound with the molecular formula C9H13ClO. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)butyl]furan typically involves the reaction of furan with a chloromethylating agent under controlled conditions. One common method is the reaction of furan with chloromethyl butyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Chloromethyl)butyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce a variety of functionalized furan derivatives .
Scientific Research Applications
2-[2-(Chloromethyl)butyl]furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)butyl]furan involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(chloromethyl)furan: Another chloromethylated furan derivative with different reactivity and applications.
2-Furfural: A furan derivative with an aldehyde group, commonly used in the synthesis of various chemicals.
5-(Hydroxymethyl)furfural: A furan derivative with a hydroxymethyl group, known for its use in bio-based materials.
Uniqueness
2-[2-(Chloromethyl)butyl]furan is unique due to its specific chloromethyl and butyl substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C9H13ClO |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-[2-(chloromethyl)butyl]furan |
InChI |
InChI=1S/C9H13ClO/c1-2-8(7-10)6-9-4-3-5-11-9/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
BBDIEFTWWINFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CO1)CCl |
Origin of Product |
United States |
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